Bis(2-formylphenyl) benzene-1,3-dicarboxylate
Overview
Description
Bis(2-formylphenyl) benzene-1,3-dicarboxylate is a complex organic compound known for its unique structural properties. It consists of a benzene ring substituted with two formyl groups and two ester groups at the 1,3-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-formylphenyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bonds . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-formylphenyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(2-formylphenyl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Bis(2-formylphenyl) benzene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(2-formylphenyl) benzene-1,2-dicarboxylate: Similar structure but with ester groups at the 1,2-positions.
Bis(2-formylphenyl) benzene-1,4-dicarboxylate: Ester groups at the 1,4-positions.
Bis(2-formylphenyl) benzene-1,3,5-tricarboxylate: Additional carboxylate group at the 5-position.
Uniqueness
Bis(2-formylphenyl) benzene-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
bis(2-formylphenyl) benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c23-13-17-6-1-3-10-19(17)27-21(25)15-8-5-9-16(12-15)22(26)28-20-11-4-2-7-18(20)14-24/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXKOUZIKJNOPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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